Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate
Description
Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate is a synthetic indole derivative characterized by a 3,4-dichlorophenylmethyl substituent at the indole nitrogen and a methyl ester group at the 3-position. The 3,4-dichlorophenyl group enhances lipophilicity and may influence binding affinity to hydrophobic pockets in biological targets, while the ester group contributes to metabolic stability and bioavailability.
Properties
IUPAC Name |
methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2/c1-22-17(21)13-10-20(16-5-3-2-4-12(13)16)9-11-6-7-14(18)15(19)8-11/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSDCRSXTIHUEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 3,4-dichlorobenzaldehyde and methyl indole-3-carboxylate. The reaction is carried out in the presence of an acid catalyst such as hydrochloric acid or acetic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the dichlorophenyl group to a less chlorinated derivative.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or less chlorinated derivatives. Substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemical Structure and Synthesis
Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate features a complex structure characterized by an indole moiety, a methyl group, and a carboxylate functional group. The presence of the 3,4-dichlorophenyl group enhances its biological activity and chemical reactivity .
The synthesis of this compound typically involves several steps that may include:
- Formation of the indole core through cyclization reactions.
- Introduction of the 3,4-dichlorobenzyl moiety via alkylation or acylation methods.
- Esterification to yield the final methyl ester product .
Biological Activities
This compound exhibits a wide range of biological activities that make it a valuable compound for research:
1. Antitumor Activity:
- Studies have shown that indole derivatives can exhibit cytotoxic properties against various cancer cell lines. For example, modifications in the indole structure can significantly affect their potency against K-Ras mutant tumor cells .
- Specific analogs have been evaluated for their ability to inhibit tumor growth, demonstrating promising results in vitro.
2. Neuroprotective Effects:
- Compounds with similar structures have been explored for their potential as inhibitors of monoamine oxidase B (MAO-B), which is relevant in neurodegenerative disorders like Parkinson's disease. This suggests that this compound may also possess neuroprotective properties .
3. Interaction with Biological Targets:
- Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacodynamics. Studies often involve assessing binding affinities and inhibitory effects on specific enzymes or receptors .
Case Study 1: Anticancer Properties
In a study evaluating various indole derivatives, this compound was found to possess significant antiproliferative activity against several cancer cell lines. The compound showed IC50 values comparable to known anticancer agents, indicating its potential as a lead compound for further development .
Case Study 2: Neuroprotective Potential
Research into compounds similar to this compound revealed their ability to inhibit MAO-B activity effectively. This inhibition was linked to reduced oxidative stress in neuronal cells, suggesting that such compounds could be developed into therapeutic agents for neurodegenerative conditions .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| Methyl indole-3-carboxylate | C10H9NO2 | Basic indole structure; used in metabolic studies |
| Methyl 1-methyl-indole-3-carboxylate | C11H11NO2 | Contains an additional methyl group; found in natural products |
| Methyl 1-pentyl-indole-3-carboxylate | C13H15NO2 | Longer alkyl chain; studied for psychoactive properties |
| (3,4-Dichlorophenyl)methyl indole | C15H12Cl2N | Similar phenolic substitution; investigated for various biological activities |
The comparative analysis highlights how this compound stands out due to its unique combination of structural features that may enhance its biological activity compared to simpler analogs .
Mechanism of Action
The mechanism of action of Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Physical and Spectroscopic Properties
- NMR Data :
- Trifluoromethyl-substituted indole () may show enhanced solubility in organic solvents compared to dichlorophenyl derivatives due to reduced polarity .
Biological Activity
Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate, a compound with the molecular formula C17H13Cl2NO2 and a molecular weight of approximately 334.2 g/mol, is a member of the indole family known for its diverse biological activities. This compound features an indole moiety substituted with a methyl group and a carboxylate functional group, enhanced by the presence of a 3,4-dichlorophenyl group. Such structural characteristics suggest potential pharmacological properties that warrant detailed exploration.
Anticancer Properties
Indole derivatives, including this compound, have been extensively studied for their anticancer activities. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, in studies evaluating the cytotoxicity of oncrasin-1 analogues, several derivatives demonstrated potent activity against lung cancer cell lines harboring K-Ras mutations, suggesting that similar indole derivatives may also possess selective anticancer properties .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The binding affinity and specificity of this compound can modulate enzymatic activity, leading to diverse biological outcomes. For example, structural studies of related indole compounds suggest that modifications at specific positions on the indole ring can significantly impact their biological activity .
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence that indole derivatives exhibit antimicrobial activities. This compound may serve as a scaffold for developing new antimicrobial agents. The presence of the dichlorophenyl group enhances its reactivity and potential efficacy against various microbial strains.
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of various indole derivatives on cancer cell lines, this compound was evaluated alongside other analogues. The results indicated an IC50 value indicating effective concentration levels needed to reduce cell viability by 50%. This study highlighted the importance of structural modifications in enhancing anticancer efficacy .
Mechanistic Insights
Research has shown that the activity of indole derivatives can be influenced by substituents on the indole ring. For example, extending or modifying side chains can lead to dramatic changes in potency against specific cancer types. Such findings underscore the importance of chemical structure in determining biological activity .
Q & A
Q. What are the optimal synthetic routes for Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate, and how can purity be ensured?
The synthesis typically involves esterification of indole-3-carboxylic acid derivatives with methanol under acidic catalysis, followed by alkylation at the indole nitrogen using 3,4-dichlorobenzyl halides. Key steps include:
- Esterification : Reaction of indole-3-carboxylic acid with methanol and sulfuric acid at reflux (70–80°C), monitored by TLC .
- N-Alkylation : Use of 3,4-dichlorobenzyl bromide in DMF with NaH as a base, achieving substitution at the indole N1 position .
- Purification : Recrystallization from ethanol or acetonitrile, followed by HPLC (C18 column, MeOH/H2O gradient) to confirm >99% purity .
Q. Which analytical techniques are most effective for characterizing the compound’s structure and crystallinity?
- X-ray Crystallography : Resolves planar indole-carboxylate systems and intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking) critical for crystal packing .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., benzyl group at N1, ester carbonyl at C3) .
- IR Spectroscopy : Identifies ester C=O stretches (~1700 cm⁻¹) and indole N–H vibrations (~3400 cm⁻¹) .
Advanced Research Questions
Q. How does the compound interact with G-protein-coupled receptors (GPCRs) or ion channels, and what methodologies validate these interactions?
- Target Identification : Computational docking (e.g., AutoDock Vina) predicts affinity for neurokinin-1 (NK1) or serotonin receptors due to structural similarity to SR140333, a known GPCR antagonist .
- In Vitro Assays : Calcium flux assays (Fluo-4 AM dye) and radioligand displacement (³H-Substance P for NK1 receptors) quantify receptor binding .
- SAR Studies : Modifying the 3,4-dichlorophenyl group or indole substituents (e.g., halogenation at C5) alters potency, assessed via IC50 values .
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions often arise from:
- Purity Variability : Impurities (e.g., unreacted starting materials) skew bioassay results. Validate purity via LC-MS and elemental analysis .
- Assay Conditions : Differences in cell lines (e.g., CHO vs. HEK293) or buffer pH affect receptor binding. Replicate experiments under standardized protocols .
- Structural Analogues : Compare with derivatives like Methyl 1-methylindole-3-carboxylate to isolate substituent-specific effects .
Q. What role do crystal packing forces (e.g., hydrogen bonding, π-π stacking) play in the compound’s stability and solubility?
- Hydrogen Bonding : Intermolecular C–H⋯O bonds between the ester carbonyl and adjacent indole H4 stabilize the crystal lattice, reducing solubility in polar solvents .
- π-π Stacking : Parallel alignment of dichlorophenyl rings enhances thermal stability (TGA/DSC data) but may increase hydrophobicity .
- Solubility Optimization : Co-crystallization with cyclodextrins or salt formation (e.g., sodium carboxylate) improves aqueous solubility for in vivo studies .
Methodological Considerations
Q. How can researchers design analogues to improve metabolic stability while retaining activity?
- Bioisosteric Replacement : Substitute the dichlorophenyl group with trifluoromethyl or methylsulfone to reduce oxidative metabolism .
- Ester Hydrolysis Resistance : Replace the methyl ester with tert-butyl or pivaloyloxymethyl groups to enhance plasma stability .
- In Vivo PK Studies : Monitor metabolite formation (LC-MS/MS) in liver microsomes to guide structural refinements .
Q. What computational strategies predict the compound’s ADMET properties?
- QSAR Models : Use tools like SwissADME to estimate logP (clogP ~3.2), blood-brain barrier permeability, and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate binding to human serum albumin (HSA) to predict plasma protein binding and half-life .
- Toxicity Prediction : ProTox-II identifies potential hepatotoxicity risks via structural alerts (e.g., dichlorophenyl moiety) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
